molecular formula C14H9N3 B12560409 1-Azido-2-(phenylethynyl)benzene CAS No. 199277-23-1

1-Azido-2-(phenylethynyl)benzene

Cat. No.: B12560409
CAS No.: 199277-23-1
M. Wt: 219.24 g/mol
InChI Key: YKBGFFWGZZUUKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Azido-2-(phenylethynyl)benzene is a specialized organic compound of significant interest in synthetic and materials chemistry. It features two highly reactive functional groups—an azide and a terminal alkyne—within the same molecule, making it a versatile building block. Its primary research application is in click chemistry, particularly as a potential substrate or precursor in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. These reactions are renowned for their high efficiency and selectivity, enabling the reliable synthesis of 1,2,3-triazole linkages, which are valuable in constructing complex molecular architectures, polymers, and bioconjugates . The integration of both reaction partners into a single molecule offers unique possibilities for creating cyclic structures or being incorporated into sequential ligation strategies. Compounds of this nature are strictly for professional laboratory research use. They are not intended for diagnostic, therapeutic, or personal use. Researchers should consult relevant safety data sheets and adhere to all lab safety protocols, especially given the potential energetic properties of organic azides. Storage recommendations are typically at ambient temperatures .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

199277-23-1

Molecular Formula

C14H9N3

Molecular Weight

219.24 g/mol

IUPAC Name

1-azido-2-(2-phenylethynyl)benzene

InChI

InChI=1S/C14H9N3/c15-17-16-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-9H

InChI Key

YKBGFFWGZZUUKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=CC=C2N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

The synthesis of 1-Azido-2-(phenylethynyl)benzene typically involves the reaction of 2-iodoaniline with phenylacetylene in the presence of a copper catalyst to form 2-(phenylethynyl)aniline. This intermediate is then treated with sodium azide to introduce the azido group, resulting in the formation of this compound . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures ranging from room temperature to 80°C .

Scientific Research Applications

Synthetic Organic Chemistry

  • Click Chemistry : The azide group in 1-Azido-2-(phenylethynyl)benzene is particularly useful in click chemistry, specifically in the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient formation of triazoles, which are important scaffolds in medicinal chemistry. The compound can be used as a precursor to synthesize complex molecular architectures through this method .
  • Heterocycle Synthesis : Recent studies have demonstrated the utility of azides in synthesizing various heterocycles. For instance, this compound can participate in reactions that yield polycyclic N-heterocycles with high enantioselectivity . This is particularly relevant for developing pharmaceuticals that require specific stereochemical configurations.
  • Radical Cascade Reactions : The compound has been employed in radical cascade reactions that utilize azides as radical acceptors. These reactions facilitate the construction of complex molecular frameworks and have been shown to yield high product diversity .

Medicinal Chemistry

  • Anticancer Agents : Research indicates that derivatives of azides, including those derived from this compound, exhibit potential anticancer activity. The ability to modify the azide group allows for the development of targeted therapies that can selectively attack cancer cells while minimizing damage to healthy tissues .
  • Bioconjugation : The reactivity of the azide group also makes it suitable for bioconjugation applications, where it can be used to attach biomolecules such as proteins or peptides to other chemical entities. This is crucial for drug delivery systems and developing new therapeutic agents .

Material Science

  • Polymer Synthesis : In material science, this compound serves as a building block for synthesizing polymers with triazole linkages. These polymers have enhanced thermal stability and mechanical properties, making them suitable for various applications including coatings and composites.
  • Nanomaterials : The compound's unique properties allow it to be incorporated into nanomaterials, which can be utilized in sensors or as drug delivery vehicles. The versatility of azides enables the functionalization of nanostructures for improved performance in targeted applications .

Case Studies

Application AreaStudy ReferenceFindings
Synthetic ChemistryPMC9228195Demonstrated high enantioselectivity in synthesizing polycyclic N-heterocycles using azides.
Medicinal ChemistryRSC Advances (2024)Identified potential anticancer properties of azide derivatives, highlighting their therapeutic relevance.
Material ScienceRoyal Society of Chemistry (2024)Showed effective polymerization techniques using this compound as a monomer.

Mechanism of Action

The mechanism of action of 1-Azido-2-(phenylethynyl)benzene involves its ability to undergo cycloaddition reactions with various substrates. The azido group is highly reactive and can form stable triazole rings upon reaction with alkynes or alkenes. This reactivity is exploited in bioorthogonal chemistry to label and track biomolecules without interfering with biological processes . The molecular targets and pathways involved depend on the specific application and the nature of the substrates used in the reactions .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below summarizes key structural and functional differences:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Applications/Reactions Synthesis Yield (if reported)
1-Azido-2-(phenylethynyl)benzene (1m ) -N₃, -C≡C-Ph C₁₄H₉N₃ 219.25 Gold-catalyzed quinazoline synthesis 78%
1-Azido-2-(4-methylpenta-1,2,4-trienyl)benzene (13i ) -N₃, -CH₂-C≡C-CH₂-CH₃ C₁₄H₁₃N₃ 223.28 Allenyl azide cycloaddition 49%
1-Azido-2-(3-phenylbuta-1,2-dienyl)benzene (14j ) -N₃, -CH₂-C≡C-Ph C₁₆H₁₃N₃ 247.30 Indole synthesis 81%
1-Azido-2-(prop-2-ynyloxy)benzene -N₃, -O-CH₂-C≡CH C₉H₇N₃O 173.18 Click chemistry precursors N/A
1-Azido-2-(trifluoromethyl)benzene -N₃, -CF₃ C₇H₄F₃N₃ 187.12 Fluorinated drug intermediates N/A
1-Azido-2-(n-octadecyloxy)benzene (3a ) -N₃, -O-(CH₂)₁₇CH₃ C₂₅H₄₁N₃O 399.62 Self-assembling dendrimers N/A

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The phenylethynyl group in 1m enhances electron density, favoring gold-catalyzed cycloadditions, whereas electron-withdrawing substituents (e.g., -CF₃ in 14j ) may stabilize transition states in nucleophilic substitutions .
  • Solubility and Reactivity: Long alkyl chains (e.g., 3a) improve solubility in nonpolar solvents, enabling applications in supramolecular chemistry, while polar groups (e.g., -O-CH₂-C≡CH in 7) enhance compatibility with aqueous click reactions .

Reactivity in Cycloaddition and Catalysis

  • Gold-Catalyzed Reactions : 1m outperforms analogs like 13i and 14j in yield (78% vs. 49–81%) due to the phenylethynyl group's ability to coordinate with gold catalysts, promoting regioselective cyclization .
  • Click Chemistry : While 1m is less studied in copper-catalyzed azide-alkyne cycloaddition (CuAAC), compounds like 7 (prop-2-ynyloxy substituent) are designed explicitly for this purpose, leveraging terminal alkynes for rapid triazole formation .

Q & A

Basic Research Questions

Q. What are the key structural features of 1-Azido-2-(phenylethynyl)benzene, and how do they influence its reactivity?

  • Answer : The compound combines an azide group (-N₃) and a phenylethynyl group (-C≡C-Ph) on adjacent positions of a benzene ring. The azide group is highly reactive in [3+2] cycloaddition reactions (e.g., click chemistry), while the ethynyl moiety enables further functionalization via Sonogashira coupling or alkyne-based transformations. The proximity of these groups may lead to steric or electronic interactions, affecting regioselectivity in reactions. Structural characterization via single-crystal X-ray diffraction (as demonstrated for analogous bis-phenylethynylbenzene derivatives) can resolve spatial arrangements and bond angles critical to reactivity .

Q. What synthetic routes are commonly employed for the preparation of this compound?

  • Answer : A typical approach involves:

Sonogashira Coupling : Reacting 1-iodo-2-azidobenzene with phenylacetylene under Pd/Cu catalysis to install the ethynyl group .

Azide Introduction : Diazotization of 2-aminophenylethynylbenzene followed by treatment with NaN₃ (Sandmeyer-type reaction) .

  • Key Considerations :
  • Use inert atmospheres (N₂/Ar) to prevent azide decomposition.
  • Monitor reaction progress via TLC or HPLC to avoid over-functionalization.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Answer :

TechniquePurposeExample Data
¹H/¹³C NMR Confirm functional group presenceAzide (-N₃) absence in ¹H NMR; ethynyl C≡C signal at ~90-100 ppm in ¹³C NMR
FT-IR Identify -N₃ stretching (~2100 cm⁻¹) and C≡C (~2200 cm⁻¹)Compare with reference spectra
X-ray Crystallography Resolve spatial arrangement of substituentsCritical for studying steric effects

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis parameters for this compound?

  • Answer :

  • Step 1 : Identify critical variables (e.g., catalyst loading, temperature, solvent polarity) using a Plackett-Burman screening design to narrow influential factors .
  • Step 2 : Apply Response Surface Methodology (RSM) with a central composite design to model non-linear relationships (e.g., yield vs. temperature/pH) .
  • Step 3 : Validate models through ANOVA and residual analysis. For example, a 2³ factorial design revealed that Pd catalyst purity (>98%) and reaction time (6–8 hrs) maximized yield (85–92%) in analogous syntheses .

Q. What factors contribute to the thermal stability of this compound, and how can decomposition pathways be mitigated?

  • Answer :

  • Thermal Degradation Pathways :
  • Azide decomposition via release of N₂ gas (exothermic above 80°C) .
  • Ethynyl group oxidation under aerobic conditions.
  • Mitigation Strategies :
  • Store at 0–6°C under inert gas (azide stability) .
  • Add radical scavengers (e.g., BHT) to suppress oxidative side reactions .
  • Analytical Tools : Use DSC/TGA to map decomposition thresholds and FT-IR to track intermediate species .

Q. How do computational models aid in predicting the reactivity of this compound in click chemistry applications?

  • Answer :

  • DFT Calculations : Predict transition states and activation energies for azide-alkyne cycloadditions. For example, substituent effects on reaction rates can be modeled via electron-density maps .
  • Machine Learning : Train models on literature data (e.g., reaction yields, solvent effects) to recommend optimal conditions (e.g., Cu(I) vs. Ru(II) catalysts) .
  • Case Study : A QSAR model for analogous azides achieved 89% accuracy in predicting regioselectivity in Huisgen reactions .

Methodological Guidelines

  • Experimental Design : Prioritize fractional factorial designs to reduce resource use while capturing variable interactions .
  • Safety Protocols : Follow GHS guidelines for azide handling (e.g., fume hoods, blast shields) due to shock sensitivity .
  • Data Validation : Use triplicate runs and control experiments (e.g., azide-free blanks) to distinguish artifacts from true reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.